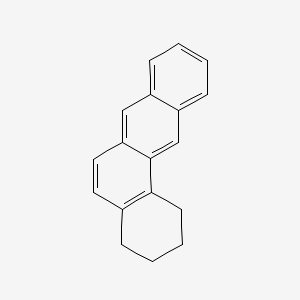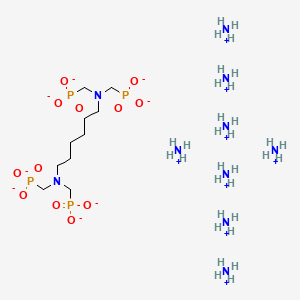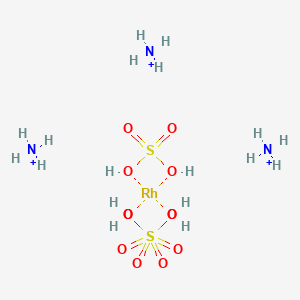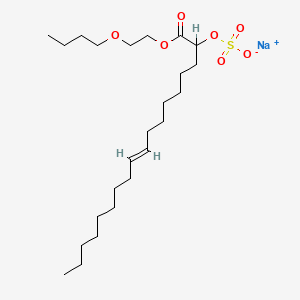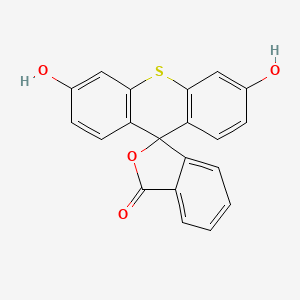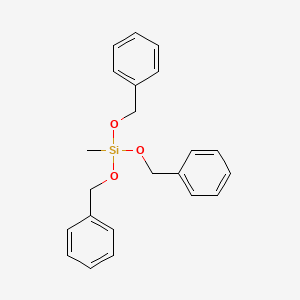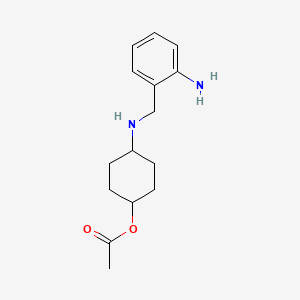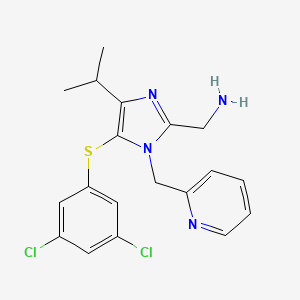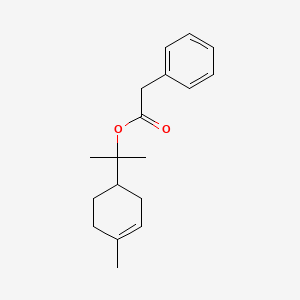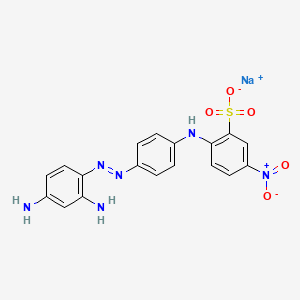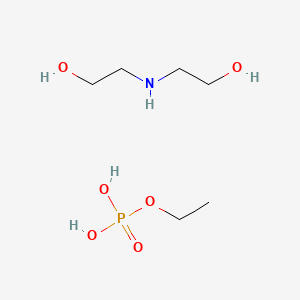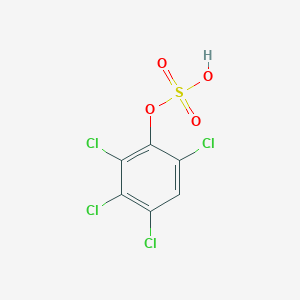
2,3,4,6-Tetrachlorophenol sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetrachlorophenol sulfate is a chlorinated derivative of phenol. It is a white crystalline powder that is soluble in organic solvents such as acetone, benzene, ether, chloroform, carbon tetrachloride, and ethanol, but it is poorly soluble in water . This compound is primarily used as a fungicide and in organic synthesis .
Vorbereitungsmethoden
2,3,4,6-Tetrachlorophenol sulfate can be synthesized through the chlorination of phenol. The process involves the electrophilic halogenation of phenol with chlorine gas . The reaction conditions typically include the presence of a catalyst such as aluminum chloride or iron trichloride to facilitate the chlorination process . Industrial production methods often involve the use of large-scale chlorination reactors to produce the compound in significant quantities .
Analyse Chemischer Reaktionen
2,3,4,6-Tetrachlorophenol sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetrachloroquinone.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetrachlorophenol sulfate has several scientific research applications:
Biology: It is studied for its effects on microbial degradation and biotransformation.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the synthesis of pesticides, dyes, drugs, and plastics.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetrachlorophenol sulfate involves its interaction with cellular components, leading to the disruption of cellular processes. It targets enzymes and proteins involved in metabolic pathways, leading to the inhibition of microbial growth and activity . The compound’s chlorinated structure allows it to interact with and disrupt the function of various biomolecules.
Vergleich Mit ähnlichen Verbindungen
2,3,4,6-Tetrachlorophenol sulfate is similar to other chlorinated phenols such as:
- 2,3,4,5-Tetrachlorophenol
- 2,3,5,6-Tetrachlorophenol
- Pentachlorophenol
Compared to these compounds, this compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity . This uniqueness makes it particularly useful in certain industrial and research applications.
Eigenschaften
CAS-Nummer |
35473-26-8 |
|---|---|
Molekularformel |
C6H2Cl4O4S |
Molekulargewicht |
312.0 g/mol |
IUPAC-Name |
(2,3,4,6-tetrachlorophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H2Cl4O4S/c7-2-1-3(8)6(5(10)4(2)9)14-15(11,12)13/h1H,(H,11,12,13) |
InChI-Schlüssel |
KOYKJEGNRYHAMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OS(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


